molecular formula C11H17NO B1618516 [4-(Diethylamino)phenyl]methanol CAS No. 74974-49-5

[4-(Diethylamino)phenyl]methanol

Cat. No. B1618516
CAS RN: 74974-49-5
M. Wt: 179.26 g/mol
InChI Key: XBWPETQKXGERGU-UHFFFAOYSA-N
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Description

[4-(Diethylamino)phenyl]methanol, also known as DEM, is a chemical compound with the molecular formula C12H17NO. It is a white crystalline powder that is soluble in water and organic solvents. DEM has been widely used in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

1. Fluorescence Switches and Chemical Sensing

A study by Wang et al. (2015) discusses a derivative of [4-(Diethylamino)phenyl]methanol, namely Tetra(4-(diethylamino)phenyl)ethene (TPE-4N), which exhibits aggregation-induced emission (AIE). This compound demonstrates strong proton capture capabilities, allowing for reversible fluorescence switching in acidic and basic solutions, making it a potential candidate for chemical sensing and environmental monitoring (Wang et al., 2015).

2. Mechanism of Fluorescence Quenching

Another study by Wang, X. et al. (2016) explores the fluorescence quenching in methanol solution and fluorescence enhancement in crystal for a styrene derivative related to [4-(Diethylamino)phenyl]methanol. This research helps in understanding the photophysical behavior of such compounds, which is essential for designing fluorescence-based materials and sensors (Wang, X. et al., 2016).

3. Chemosensor for Cu2+ Detection

A chemosensor based on [4-(Diethylamino)phenyl]methanol, synthesized for the detection of Cu2+ in aqueous methanol solutions, was reported by Fanna et al. (2018). This sensor showed a remarkable low limit of detection and could be used for efficient and straightforward detection of Cu2+, which is valuable in environmental monitoring and analytical chemistry (Fanna et al., 2018).

4. Photochemical Release of Amines

Research by Wang, P. et al. (2016) explored the 3-(diethylamino)benzyl group for releasing amines through photochemical breaking of the benzylic C-N bond. This process is significant for applications in photoresponsive materials and drug delivery systems, where controlled release of compounds is required (Wang, P. et al., 2016).

5. Synthesis and Crystal Structure of Phenylazojulolidine Derivative

Barbero et al. (2012) reported the synthesis, spectroscopic characterization, and X-ray crystal structure of a phenylazojulolidine derivative, which involves [4-(Diethylamino)phenyl]methanol. This study contributes to the field of dye chemistry and molecular structure analysis (Barbero et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [4-(Diethylamino)phenyl]methanol may also interact with various cellular targets.

Mode of Action

It’s known that the compound is a versatile chemical used in scientific research and as a precursor for pharmaceutical compounds. This suggests that it may interact with its targets in a way that modifies their function, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]methanol may affect multiple biochemical pathways.

Pharmacokinetics

It’s known that the compound is soluble in dimethyl sulfoxide (dmso) and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

Similar compounds have shown significant inhibitory activity against influenza a and coxsackie b4 virus , suggesting that [4-(Diethylamino)phenyl]methanol may also have antiviral effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-(Diethylamino)phenyl]methanol. For instance, the solvent used can affect the compound’s solubility and, consequently, its bioavailability . Additionally, the compound’s stability may be influenced by storage conditions, such as temperature and exposure to light .

properties

IUPAC Name

[4-(diethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWPETQKXGERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290517
Record name [4-(diethylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Diethylamino)phenyl]methanol

CAS RN

74974-49-5
Record name NSC69092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(diethylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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